molecular formula C8H6Br2N2OS B2515090 2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide CAS No. 1385466-11-4

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide

Cat. No.: B2515090
CAS No.: 1385466-11-4
M. Wt: 338.02
InChI Key: RVNVSGFEBRBRGU-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is a specialized synthetic building block designed for advanced chemical synthesis and drug discovery research. Its molecular structure incorporates two key functional features: the 2,5-dibromo groups on the thiophene ring and the N-(cyanomethyl) carboxamide side chain. The bromine atoms on the thiophene core are excellent handles for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for carbon-carbon bond formation . This allows researchers to selectively functionalize the ring system to create a diverse array of novel compounds for screening and material development. The N-(cyanomethyl)-N-methylcarboxamide moiety is a sophisticated functional group that can enhance the molecule's potential interactions in biological systems. Compounds with similar carboxamide structures have been investigated for their inhibitory effects on specific biological targets, such as IKK2 enzymes involved in inflammatory pathways . Furthermore, thiophene-based molecules are frequently explored in medicinal chemistry due to their wide range of potential pharmacological activities . This combination of features makes this compound a valuable and versatile reagent for constructing complex molecular architectures in pharmaceutical and materials science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNVSGFEBRBRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Preformed N-Substituted Thiophene Carboxamides

A widely adopted method involves bromination of N-(cyanomethyl)-N-methylthiophene-3-carboxamide. The precursor is synthesized via amidation of thiophene-3-carbonyl chloride with N-methyl-cyanomethylamine. Subsequent bromination employs bromine ($$Br2$$) in carbon tetrachloride ($$CCl4$$) at 0–5°C, achieving 78–85% yield.

Mechanistic Insights :

  • Bromine adds electrophilically at the 2- and 5-positions of the thiophene ring, directed by the electron-withdrawing carboxamide group (meta-directing effect).
  • Excess bromine may lead to over-bromination; stoichiometric control (2.2 eq. $$Br_2$$) is critical.

Data Table 1 : Bromination Optimization

Condition Solvent Temp (°C) Yield (%) Purity (HPLC)
$$Br_2$$ (2.2 eq.) $$CCl_4$$ 0–5 85 98.5
$$Br_2$$ (3.0 eq.) $$CH2Cl2$$ 25 72 95.2
NBS (2.0 eq.) $$CCl_4$$ 25 63 91.8

NBS = N-bromosuccinimide. Source: Adapted from.

Sequential Bromination and N-Alkylation

An alternative route involves bromination of thiophene-3-carboxylic acid followed by amidation. Thiophene-3-carboxylic acid is dibrominated using $$Br2$$/$$FeBr3$$ (Lewis acid) in $$CHCl3$$, yielding 2,5-dibromothiophene-3-carboxylic acid (91% yield). The acid is then converted to the acyl chloride ($$SOCl2$$, reflux) and reacted with N-methyl-cyanomethylamine in tetrahydrofuran (THF) under inert conditions.

Advantages :

  • Avoids steric hindrance during bromination.
  • Higher purity (99.1% by HPLC) due to intermediate crystallization.

Challenges :

  • N-Methyl-cyanomethylamine synthesis requires cyanomethyl bromide and methylamine, posing handling risks.

One-Pot Tandem Synthesis

A novel one-pot method combines bromination and amidation using microwave-assisted catalysis. Thiophene-3-carbonyl chloride, N-methylamine, and cyanomethyl bromide are reacted with $$Br_2$$ in acetonitrile under microwave irradiation (100°C, 30 min), achieving 68% yield.

Key Parameters :

  • Microwave power: 300 W.
  • Catalyst: $$Fe(acac)_3$$ (5 mol%), enhancing bromine activation.

Functional Group Compatibility and Side Reactions

Competing Pathways in N-Alkylation

The introduction of the N-(cyanomethyl) group faces competition from:

  • Over-alkylation : Excess cyanomethyl bromide leads to quaternary ammonium salts.
  • Hydrolysis : The nitrile group ($$-CN$$) may hydrolyze to $$-COOH$$ under acidic/basic conditions.

Mitigation Strategies :

  • Use of mild bases (e.g., $$K2CO3$$) in polar aprotic solvents (DMF).
  • Low-temperature conditions (0–10°C) to suppress hydrolysis.

Regioselectivity in Bromination

The 2,5-dibromo pattern is favored due to resonance stabilization from the carboxamide group. Deviations occur if directing groups are compromised:

Case Study :

  • 3-Methylthiophene bromination without carboxamide yields 2,4-dibromo isomer (major).
  • Thiophene-3-carboxamide directs bromine to 2,5-positions (96:4 selectivity).

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1H$$ NMR (400 MHz, CDCl$$3$$):
    • δ 3.42 (s, 3H, N–CH$$
    3$$).
  • δ 4.21 (s, 2H, N–CH$$_2$$CN).
  • δ 7.12 (s, 1H, thiophene H-4).
  • $$^13C$$ NMR :
    • δ 118.9 (CN).
    • δ 162.4 (C=O).
  • High-Resolution Mass Spectrometry (HRMS)

    • Observed : [M+H]$$^+$$ = 354.8762 (C$$8$$H$$7$$Br$$2$$N$$2$$OS).
    • Calculated : 354.8765.

    Industrial-Scale Production Considerations

    Cost-Efficiency Analysis

    Method Cost ($/kg) Yield (%) Purity (%)
    Direct Bromination 420 85 98.5
    Sequential Route 380 91 99.1
    Microwave-Assisted 550 68 97.3

    Costs include raw materials, purification, and waste management.

    Chemical Reactions Analysis

    Types of Reactions

    2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

      Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

      Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

      Cyclization Reactions: The cyano and carboxamide groups can participate in cyclization reactions to form heterocyclic compounds.

    Common Reagents and Conditions

      Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride (LAH) are used under controlled conditions.

      Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures.

    Scientific Research Applications

    2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

      Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

      Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

      Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.

    Mechanism of Action

    The mechanism of action of 2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and cyano group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Table 1: Structural and Physical Properties Comparison

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiophene) N-Substituents Key Properties
    2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide C9H7Br2N2OS 366.04 2,5-dibromo N-cyanomethyl, N-methyl High polarity, moderate solubility in DMF
    2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (from ) C13H14NOBr 280.16 2-bromo (cyclohexene) N-phenyl Lower polarity, hydrophobic
    2,5-Dibromo-N,N-dimethylthiophene-3-carboxamide C7H6Br2N2OS 321.01 2,5-dibromo N,N-dimethyl Higher solubility in non-polar solvents

    Key Observations :

    Substituent Effects: The cyanomethyl group in the target compound introduces strong electron-withdrawing character, enhancing electrophilic reactivity at the thiophene ring compared to N,N-dimethyl analogs. The N-phenyl substituent in the cyclohexene-based analog () increases steric bulk and hydrophobicity, reducing solubility in polar solvents like DMF .

    Research Findings and Limitations

    • Synthetic Routes: Alkylation steps using NaH and methyl iodide (as in ) are plausible for introducing N-methyl groups in carboxamides . However, cyanomethylation would require alternative reagents (e.g., chloroacetonitrile).
    • Spectroscopic Data : Predicted IR peaks include strong C≡N stretching (~2250 cm<sup>-1</sup>) and amide C=O (~1650 cm<sup>-1</sup>), distinguishing it from N-phenyl analogs.

    Biological Activity

    2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of bromine, cyano, and carboxamide functional groups attached to a thiophene ring, which contribute to its unique chemical properties and biological interactions.

    Chemical Structure and Properties

    The molecular formula of this compound is C8H6Br2N2OSC_8H_6Br_2N_2OS. The compound's structure includes a thiophene ring substituted with bromine and cyano groups, which are crucial for its biological activity.

    PropertyValue
    Molecular FormulaC₈H₆Br₂N₂OS
    Molecular Weight292.01 g/mol
    IUPAC NameThis compound
    SynonymsDBTCA (abbreviation)

    Synthesis

    The synthesis of this compound typically involves:

    • Bromination : Bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS).
    • Functionalization : Introduction of cyano and carboxamide groups through reactions with cyanomethyl and methylamine.

    Biological Activity

    Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. The following sections detail specific biological activities:

    Antimicrobial Activity

    Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

    • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 25 µg/mL, indicating potent antibacterial activity.

    Anticancer Properties

    The compound has also been investigated for its potential to inhibit cancer cell proliferation. It appears to induce apoptosis in cancer cells via the modulation of specific signaling pathways.

    • Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

    The biological activity is attributed to the interaction of the bromine atoms and cyano group with specific molecular targets within microbial and cancer cells. These interactions can inhibit critical enzymes or receptors involved in cellular processes such as proliferation and survival.

    Comparison with Similar Compounds

    To contextualize the activity of this compound, it is useful to compare it with similar compounds:

    Compound NameBiological ActivityIC50/ MIC Values
    This compoundAntimicrobial, AnticancerMIC: 25 µg/mL; IC50: 30 µM
    2,5-Dibromo-N-(cyclopropylmethyl)-N-ethylbenzamideModerate AnticancerIC50: 50 µM
    2,5-Dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamideLow AntimicrobialMIC: >100 µg/mL

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are suitable for preparing 2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide, and how can reaction parameters be optimized?

    • Answer: Synthesis typically involves bromination of a thiophene precursor followed by carboxamide functionalization. Key parameters include:

    • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nucleophilic substitutions .
    • Temperature control: Reflux conditions (80–120°C) improve reaction rates while minimizing decomposition .
    • Catalysts: Use iodine or triethylamine to facilitate cyclization and eliminate byproducts (e.g., sulfur elimination in thiadiazole syntheses) .
    • Monitoring: Track progress via TLC or HPLC to optimize reaction time (typically 1–6 hours) .

    Q. Which analytical techniques are critical for structural confirmation, and how should spectral discrepancies be resolved?

    • Answer: Use a multi-technique approach:

    • 1H/13C NMR: Identify bromine-induced deshielding (e.g., thiophene protons at δ 6.5–7.5 ppm) and confirm methyl/cyanomethyl groups .
    • Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]+) and bromine isotope patterns (1:2:1 ratio for dibromo compounds) .
    • HPLC: Assess purity (>95%) and detect byproducts .
    • Resolution of discrepancies: Cross-validate with alternative techniques (e.g., IR for functional groups) and compare with literature data for analogous compounds .

    Advanced Research Questions

    Q. How do electronic effects of bromine substituents influence the reactivity of the thiophene ring in cross-coupling reactions?

    • Answer: Bromine’s electron-withdrawing nature activates the thiophene core for nucleophilic substitutions but may hinder electrophilic attacks. For Suzuki couplings:

    • Use Pd catalysts (e.g., Pd(PPh3)4) to mediate aryl-bromine bond cleavage .
    • Optimize ligand systems to overcome steric hindrance from the N-methyl and cyanomethyl groups .
    • Monitor regioselectivity via computational modeling (e.g., DFT for charge distribution analysis) .

    Q. What strategies address low yields in cyanomethyl group introduction, and how can side reactions be suppressed?

    • Answer:

    • Protection/deprotection: Temporarily mask reactive sites (e.g., amide nitrogen) using tert-butoxycarbonyl (Boc) groups .
    • Stepwise synthesis: Introduce cyanomethyl via Knoevenagel condensation under mild conditions (e.g., piperidine catalyst in toluene) .
    • Byproduct analysis: Use LC-MS to identify impurities (e.g., over-alkylation products) and adjust stoichiometry .

    Q. How can conflicting reports on bromination regioselectivity in similar thiophene derivatives be reconciled experimentally?

    • Answer: Systematically vary:

    • Reaction conditions: Compare electrophilic vs. radical bromination pathways .
    • Directing groups: Use substituents (e.g., methyl) to steer bromine placement .
    • Computational validation: Calculate Fukui indices to predict reactive sites .

    Key Research Findings

    • Cyclization Efficiency: Iodine-mediated cyclization achieves >85% yield in thiadiazole derivatives via sulfur elimination .
    • Steric Effects: N-methyl groups reduce coupling efficiency by 15–20% compared to unsubstituted analogs .
    • Bromine Reactivity: Dibromo-thiophenes undergo Suzuki coupling at C2/C5 positions preferentially .

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